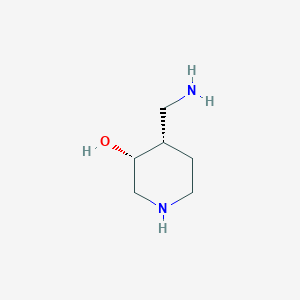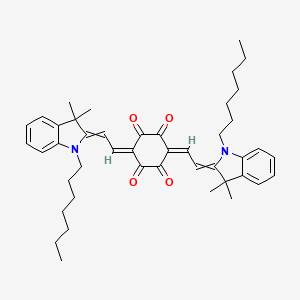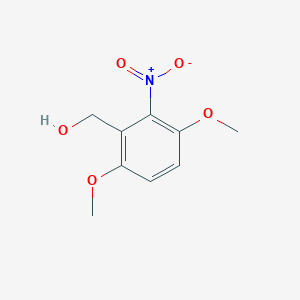
2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride
Übersicht
Beschreibung
2-(4-Fluorophenyl)-N-methyloxan-4-amine hydrochloride is a chemical compound characterized by the presence of a fluorophenyl group attached to an oxan-4-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride typically involves the reaction of 4-fluoroaniline with an appropriate oxirane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxan-4-amine structure. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxime or nitroso derivatives.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reactive phenyl group, facilitating further chemical modifications.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Oxime or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-N-methyloxan-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the oxan-4-amine structure facilitates its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Chlorophenyl)-N-methyloxan-4-amine hydrochloride
- 2-(4-Bromophenyl)-N-methyloxan-4-amine hydrochloride
- 2-(4-Methylphenyl)-N-methyloxan-4-amine hydrochloride
Comparison: Compared to its analogs, 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding characteristics, making it distinct in terms of its chemical and biological behavior.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-14-11-6-7-15-12(8-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZBFHLFVJYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC(C1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)

![methyl 2-(2-amino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-ium-3-yl)acetate;bromide](/img/structure/B1448310.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
![2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1448315.png)

![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)


![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)
![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)

